N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a sulfonamide-based ethanediamide derivative featuring a furan-2-yl group, a 4-methylbenzenesulfonyl (tosyl) moiety, and a 2-methoxybenzyl substituent. Its structure combines aromatic sulfonyl groups with heterocyclic and methoxy-substituted aromatic systems, which are common in bioactive molecules targeting enzymes or receptors. The compound is synthesized via multi-step reactions involving nucleophilic substitutions, condensation, and alkylation, as inferred from analogous synthetic pathways described in the literature .
Key structural features include:
- 4-Methylbenzenesulfonyl group: Improves metabolic stability and modulates solubility.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-16-9-11-18(12-10-16)32(28,29)21(20-8-5-13-31-20)15-25-23(27)22(26)24-14-17-6-3-4-7-19(17)30-2/h3-13,21H,14-15H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLSSWQVYWRNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl and 4-methylbenzenesulfonyl intermediates, followed by their coupling with ethanediamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and sulfonyl groups may interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Sulfonyl Groups
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide
- Structural difference : Replaces the 4-methylbenzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety.
- This modification may alter binding affinity in biological systems due to increased polarity .
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
- Structural difference : Incorporates a 4-fluoro-2-methylphenylsulfonyl group and an oxazinan ring.
- Impact : The fluorine atom introduces strong electronegativity, while the oxazinan ring adds conformational rigidity. This may improve selectivity in enzyme inhibition compared to the target compound .
Table 1: Substituent Effects on Sulfonyl-Containing Compounds
Analogs with Modified Heterocyclic Systems
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structural difference : Replaces the furan-2-yl group with a nitro-substituted phenyl ring and simplifies the backbone to an acetamide.
- Impact : The nitro group introduces strong electron-withdrawing effects, which may reduce stability under reducing conditions but enhance interactions with electron-rich biological targets .
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide
- Structural difference: Incorporates a nitro-furan and azetidinone ring.
Electrochemical and Spectroscopic Comparisons
IR and NMR Spectral Trends
- IR Spectroscopy :
- NMR Spectroscopy :
Table 2: Spectroscopic Data for Key Functional Groups
| Functional Group | IR Stretching (cm⁻¹) | ¹H NMR Chemical Shift (ppm) |
|---|---|---|
| Sulfonyl (S=O) | 1150–1350 | - |
| Ethanediamide (C=O) | 1660–1680 | - |
| 2-Methoxybenzyl (OCH₃) | - | 3.8–4.1 (CH₂), 6.8–7.3 (Ar) |
Biological Activity
The precise mechanism of action for N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide remains largely unexplored. However, compounds with similar structural motifs often interact with enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. The furan and sulfonamide groups are particularly significant as they may influence the compound's binding affinity and specificity towards biological targets.
Biological Activities
Research indicates that compounds featuring furan and sulfonamide moieties frequently exhibit notable biological activities , including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some studies suggest that structurally related compounds can inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds with sulfonamide groups are often investigated for their potential to reduce inflammation.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison can be made with structurally similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide | Fluorobenzenesulfonyl group | Enhanced antimicrobial activity |
| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | Chloro substituent | Increased solubility and reactivity |
| N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide | Different furan position | Altered electronic properties affecting activity |
Case Studies
While specific case studies on this compound are scarce, literature on related compounds provides insights into potential applications:
- Anticancer Research : A study involving sulfonamide derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting that similar mechanisms might be applicable to the compound .
- Antimicrobial Studies : Research on furan-containing compounds has indicated their ability to inhibit Gram-positive and Gram-negative bacteria, paving the way for further exploration of this compound's efficacy.
Q & A
Basic: What are the key synthetic challenges and methodological considerations for preparing N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide?
Answer:
Synthesis involves multi-step reactions, including sulfonation, nucleophilic substitution, and amide coupling. Critical steps include:
- Sulfonation : Requires anhydrous conditions to prevent hydrolysis of the 4-methylbenzenesulfonyl group. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to stabilize intermediates .
- Amide Bond Formation : Carbodiimide-based coupling agents (e.g., EDC/HOBt) optimize yields. Temperature control (0–25°C) minimizes side reactions like racemization .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization ensures >95% purity, verified via NMR and HPLC .
Advanced: How can competing side reactions during sulfonation or nucleophilic substitution be mitigated in this compound’s synthesis?
Answer:
Competing reactions (e.g., over-sulfonation or unwanted substitutions) are addressed by:
- Temperature Modulation : Sulfonation at −20°C to 0°C reduces electrophilic overactivity .
- Protective Groups : Temporary protection of the furan oxygen (e.g., using trimethylsilyl groups) prevents undesired electrophilic aromatic substitution .
- Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity in substitutions .
Basic: Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., furan protons at δ 6.2–7.4 ppm, sulfonyl carbons at δ 40–50 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~487.5) .
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) validate functional groups .
Advanced: How can overlapping NMR signals from the furan, sulfonyl, and methoxyphenyl groups be resolved?
Answer:
- 2D NMR Techniques : HSQC and HMBC differentiate overlapping signals (e.g., furan C-H couplings vs. aromatic protons) .
- Deuterated Solvents : DMSO-d₆ enhances resolution of polar groups like sulfonamides .
- Variable Temperature NMR : Heating to 50°C reduces signal broadening caused by rotational restrictions .
Basic: What initial biological assays are recommended to explore this compound’s bioactivity?
Answer:
- Enzyme Inhibition Assays : Test interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays .
- Cell Viability Studies : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, leveraging the methoxyphenyl group’s potential antiproliferative effects .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) assess CNS activity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Answer:
- Functional Group Replacement : Swap the furan with thiophene (improves metabolic stability) or modify methoxy to ethoxy (enhances lipophilicity) .
- Docking Simulations : Use AutoDock Vina to predict binding modes with targets like COX-2 or HDACs, guided by the sulfonamide’s known pharmacophore role .
- In Vivo PK/PD : Assess bioavailability and metabolite formation using LC-MS/MS in rodent models .
Basic: What are the stability concerns for this compound under various storage and experimental conditions?
Answer:
- Hydrolysis Risk : The sulfonamide and amide bonds are prone to hydrolysis in aqueous media. Store at −20°C in anhydrous DMSO or under nitrogen .
- Light Sensitivity : The furan ring may degrade under UV light; use amber vials for long-term storage .
- pH Sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent decomposition .
Advanced: How can conflicting literature data on reaction yields or bioactivity be reconciled?
Answer:
- Reaction Parameter Optimization : Systematically vary catalysts (e.g., switch from H₂SO₄ to ClSO₃H for sulfonation) and solvents (e.g., DMF vs. THF) to identify yield discrepancies .
- Assay Standardization : Use positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to normalize bioactivity data across studies .
Basic: What computational tools are suitable for predicting this compound’s physicochemical properties?
Answer:
- LogP Calculation : Use ChemAxon or Molinspiration to estimate partition coefficients (~3.5 predicted), critical for blood-brain barrier penetration .
- pKa Prediction : SPARC or ACD/Labs predict sulfonamide deprotonation (pKa ~10) and amide stability .
- Solubility Modeling : QSPR models in COSMOtherm guide formulation strategies .
Advanced: How can crystallography resolve stereochemical uncertainties in this compound?
Answer:
- Single-Crystal X-ray Diffraction : Determine absolute configuration of the chiral center at C2 (furan-sulfonyl ethyl group). Crystals grown via slow evaporation in ethyl acetate/hexane yield 0.5–1.0 Å resolution .
- Patterson Maps : Resolve ambiguities in sulfonyl group orientation using difference Fourier methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
